5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative with a bromine atom at the 5th position, a methyl group at the 3rd position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions . Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Scientific Research Applications
5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the bromine and methyl groups, resulting in different reactivity and biological activity.
3-Methylquinoline-4-carboxylic acid: Lacks the phenyl and bromine groups, affecting its chemical properties and applications.
5-Bromoquinoline-4-carboxylic acid: Lacks the methyl and phenyl groups, leading to variations in its chemical behavior.
Uniqueness
5-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the bromine, methyl, and phenyl groups, which confer specific chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H12BrNO2 |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
5-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO2/c1-10-14(17(20)21)15-12(18)8-5-9-13(15)19-16(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21) |
InChI Key |
QZBOMFPFGASUCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2Br)N=C1C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.